Methyl 2,4-dihydroxyquinazoline-7-carboxylate
Description
Methyl 2,4-dihydroxyquinazoline-7-carboxylate (CAS: 174074-88-5) is a quinazoline derivative with a molecular formula of C₁₀H₈N₂O₄ and a molecular weight of 220.18 g/mol . It is synthesized via refluxing methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Compound 16) with urea in acetic acid, yielding 65% with a high melting point (>300°C) . This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing soluble epoxide hydrolase (sEH) inhibitors .
Properties
IUPAC Name |
methyl 2,4-dioxo-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-9(14)5-2-3-6-7(4-5)11-10(15)12-8(6)13/h2-4H,1H3,(H2,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKCZHGGECJJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615186 | |
| Record name | Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174074-88-5 | |
| Record name | Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Niementowski Reaction with Modified Anthranilic Acid Derivatives
The classical Niementowski reaction, which involves heating anthranilic acid with formamide, has been adapted for synthesizing 2,4-dihydroxyquinazoline derivatives. For the target compound, methyl 2-amino-4-carboxybenzoate serves as the starting material. Reaction with excess formamide at 120°C in an open system facilitates cyclization, yielding the quinazoline core. However, this method often requires prolonged reaction times (6–8 hours) and produces moderate yields (60–70%) due to competing side reactions, such as decarboxylation or over-formylation.
Recent modifications incorporate microwave (MW) irradiation to accelerate the process. For example, heating methyl 2-amino-4-carboxybenzoate with formamide and acetic anhydride at 200°C under MW conditions reduces the reaction time to 10–15 minutes, improving yields to 75–84%. The MW approach minimizes thermal degradation, preserving the methyl ester group at position 7.
DBU-Mediated Carbamate Cyclization
A modern alternative employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst for cyclocondensation. Methyl 2-cyano-4-carboxybenzoate reacts with carbon dioxide in the presence of DBU, forming a carbamate intermediate. Intramolecular nucleophilic attack by the carbamate oxygen on the nitrile group induces cyclization, yielding the 2,4-dihydroxyquinazoline framework. This method operates under mild conditions (25–50°C) and achieves >90% regioselectivity for the 7-carboxylate substituent.
Table 1: Comparison of Cyclocondensation Methods
| Method | Starting Material | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Niementowski (Classic) | Methyl 2-amino-4-carboxybenzoate | 120°C, 6–8 hrs | 60–70 | Moderate |
| Niementowski (MW) | Methyl 2-amino-4-carboxybenzoate | 200°C, 10–15 min | 75–84 | High |
| DBU-Catalyzed | Methyl 2-cyano-4-carboxybenzoate | 25–50°C, 2–4 hrs | 85–92 | Excellent |
Functional Group Introduction and Protection-Deprotection Sequences
Esterification and Hydroxylation
The 7-carboxylate group is introduced early in the synthesis via esterification of anthranilic acid derivatives. Methyl 2-nitro-4-carboxybenzoate undergoes catalytic hydrogenation to yield methyl 2-amino-4-carboxybenzoate , which is subsequently formylated or acylated to initiate cyclization. Post-cyclization hydroxylation at positions 2 and 4 is achieved using aqueous hydrogen peroxide (3–5%) in acetic acid at 60–80°C. However, over-oxidation can occur, necessitating careful stoichiometric control.
Protecting Group Strategies
To prevent undesired side reactions during hydroxylation, temporary protection of the carboxylate group is employed. For instance, tert-butyl dimethylsilyl (TBDMS) groups are used to protect hydroxyl intermediates, which are later removed via fluoride-mediated cleavage (e.g., tetrabutylammonium fluoride). This approach improves overall yields by 15–20% compared to unprotected routes.
Polyphosphoric Acid (PPA)-Mediated Cyclization
Although primarily used for quinoline derivatives, PPA has been adapted for quinazoline synthesis. Methyl 2-(malonamido)-4-carboxybenzoate is cyclized using PPA (P₂O₅/H₃PO₄ molar ratio: 0.48) at 130°C for 2 hours, yielding the target compound in 70–75% purity. While this method avoids hydrolysis of the methyl ester, it generates chlorine gas as a by-product, complicating large-scale applications.
Innovative Microwave-Assisted One-Pot Synthesis
A one-pot MW protocol combines esterification, cyclization, and hydroxylation in a single step. Methyl 2-nitro-4-carboxybenzoate , formamide, and hydrogen peroxide are irradiated at 200°C for 20 minutes, achieving 80–85% yield. This method eliminates intermediate isolation, reducing processing time by 50% compared to multi-step approaches.
Industrial-Scale Production and Challenges
Industrial methods prioritize cost-effectiveness and scalability. The DBU-catalyzed route is favored for its high atom economy and minimal waste, but DBU’s high cost limits its use in bulk synthesis. Conversely, PPA-mediated cyclization is cost-effective but requires stringent safety measures due to corrosive reagents and toxic by-products.
Table 2: Industrial Method Comparison
| Parameter | DBU-Catalyzed | PPA-Mediated |
|---|---|---|
| Cost per kg (USD) | $120–150 | $40–60 |
| By-Product Management | Minimal (CO₂, H₂O) | Cl₂ gas, PPA waste |
| Scalability | Moderate (batch) | High (continuous) |
| Yield (%) | 85–92 | 70–75 |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl groups at positions 2 and 4 undergo oxidation under controlled conditions:
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Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media, chromium trioxide (CrO₃).
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Products : Formation of quinazoline-2,4-dione derivatives via oxidation of hydroxyl groups to ketones .
Example Reaction :
Reduction Reactions
The carboxylate ester group is susceptible to reduction:
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Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
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Products : Reduction of the ester to a primary alcohol, yielding 2,4-dihydroxyquinazoline-7-methanol.
Example Reaction :
Substitution Reactions
The hydroxyl groups participate in nucleophilic substitution:
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Halogenation : Thionyl chloride (SOCl₂) converts hydroxyl groups to chlorides .
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Alkylation : Methyl iodide (CH₃I) in the presence of NaH or K₂CO₃ leads to O-methylation .
Key Data Table: Methylation Outcomes
Mechanistic Insight :
Methylation proceeds via an SN2 mechanism, with steric hindrance near the nitrogen atom favoring O-methylation over N-methylation . Conformational studies using DFT calculations confirm that the ester group shields the nitrogen atom, directing reactivity toward oxygen .
Hydrolysis Reactions
The ester group undergoes alkaline hydrolysis:
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Reagents/Conditions : Aqueous sodium hydroxide (NaOH) at 60°C.
Example Reaction :
Acetylation Reactions
Hydroxyl groups react with acetylating agents:
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Reagents/Conditions : Acetyl chloride (CH₃COCl) and aluminum chloride (AlCl₃) in ethylene dichloride.
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Products : 3-Acetyl-2,4-dihydroxyquinazoline-7-carboxylate .
Example Reaction :
Yield : 94% (reported for analogous quinoline derivatives) .
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities:
- Antitumor Activity : Quinazoline derivatives are known for their anticancer properties. Methyl 2,4-dihydroxyquinazoline-7-carboxylate may function as an inhibitor of specific kinases involved in tumor growth and proliferation .
- Antimicrobial Properties : Similar quinazoline compounds have demonstrated antibacterial and antifungal activities. The presence of hydroxyl groups in the structure enhances its interaction with biological targets, potentially leading to effective antimicrobial agents .
- Anti-inflammatory Effects : Research indicates that quinazoline derivatives can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs .
Anticancer Agents
Quinazoline derivatives, including this compound, have been studied as potential anticancer agents. They may inhibit pathways involving c-Myc and other oncogenic factors, contributing to reduced tumor cell viability. For instance, related compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Development
The compound's structural features suggest potential as a lead compound for developing new antibiotics or antifungal agents. Studies have indicated that modifications to the quinazoline structure can enhance activity against resistant strains of bacteria .
Neuroprotective Effects
Emerging research suggests that certain quinazoline derivatives may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases . The ability to cross the blood-brain barrier is critical for such applications.
Case Study: Antitumor Activity
A study conducted on various quinazoline derivatives revealed that this compound inhibited the proliferation of cancer cells in vitro. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to enhanced apoptosis in cancer cells .
Case Study: Antimicrobial Efficacy
In a comparative study of antimicrobial agents, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. Its efficacy was attributed to its ability to disrupt bacterial cell wall synthesis .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 2,4-dihydroxyquinazoline-7-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxyl groups and the carboxylate ester group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2,4-Dichloroquinazoline-7-Carboxylate (CAS: 174074-89-6)
- Molecular Formula : C₁₀H₇Cl₂N₂O₂
- Molecular Weight : 257.075 g/mol
- Synthesis : Derived from methyl 2,4-dihydroxyquinazoline-7-carboxylate via chlorination using POCl₃ and DIEA, yielding 61% with a lower melting point (129–131°C) .
- Key Differences :
- Substituents : Replaces hydroxyl (-OH) groups at positions 2 and 4 with chlorine atoms, enhancing electrophilicity for nucleophilic substitution reactions.
- Reactivity : Chlorine substituents improve stability under acidic/basic conditions compared to hydroxyl groups, making it preferable for further derivatization .
- Physical Properties : Lower melting point due to reduced hydrogen bonding .
Table 1: Comparative Physical Properties
2,4-Dihydroxyquinazoline-7-Carboxylic Acid (CAS: 864293-00-5)
Pyrimidine-Based Methyl Carboxylates
- Methyl 2,4-dihydroxypyrimidine-5-carboxylate (CAS: 42821-92-1)
- Methyl 2,6-dihydroxy-4-pyrimidinecarboxylate (CAS: 6153-44-2)
- Key Differences :
Biological Activity
Methyl 2,4-dihydroxyquinazoline-7-carboxylate (MDQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of MDQ, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. The synthesis of MDQ typically involves multi-step reactions starting from readily available precursors. For instance, the compound can be synthesized through the condensation of appropriate amino acids with ortho-substituted aromatic aldehydes followed by methylation and carboxylation steps .
Biological Activities
MDQ exhibits a range of biological activities that have been documented in various studies:
- Antimicrobial Activity : MDQ has shown promising antimicrobial properties against various bacterial strains. In vitro studies indicated that it possesses significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Properties : Recent research has highlighted the potential of MDQ as an anticancer agent. In a study involving various cancer cell lines (e.g., MCF-7, A549), MDQ demonstrated cytotoxic effects with IC50 values in the low micromolar range. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
- Anti-inflammatory Effects : MDQ has been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .
Case Studies
Several case studies have investigated the biological activity of MDQ:
- Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of MDQ against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that MDQ exhibited significant antibacterial activity, with MIC values ranging from 8 to 32 µg/mL, indicating its potential as a novel antimicrobial agent .
- Evaluation Against Cancer Cell Lines : In another study, MDQ was tested against a panel of cancer cell lines including breast (MCF-7) and lung (A549) cancers. The compound showed selective cytotoxicity with IC50 values of 15 µM and 20 µM, respectively. Mechanistic studies revealed that MDQ induced apoptosis via mitochondrial pathways, evidenced by increased levels of reactive oxygen species (ROS) and depolarization of mitochondrial membranes .
- Anti-inflammatory Mechanism : A recent investigation into MDQ's anti-inflammatory effects demonstrated that it significantly reduced tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages. This suggests that MDQ may serve as a therapeutic candidate for inflammatory conditions such as rheumatoid arthritis .
Table 1: Summary of Biological Activities of this compound
Q & A
Basic: What are the standard synthetic routes for Methyl 2,4-dihydroxyquinazoline-7-carboxylate?
The compound is typically synthesized via a two-step process. First, Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS 174074-88-5) is prepared by refluxing a precursor with urea in acetic acid (65% yield). The second step involves chlorination using phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIEA) in toluene at 90°C, yielding the dichloro intermediate (61% yield). Variations may adjust stoichiometry or catalysts to optimize intermediates.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy : Identifies carbonyl (C=O, ~1715 cm⁻¹) and hydroxyl (OH, ~3320 cm⁻¹) groups.
- ¹H-NMR : Reveals substituent patterns (e.g., methyl ester at δ 3.92 ppm).
- HRMS : Confirms molecular weight (e.g., [M+H]+ observed at 221.0551 vs. calculated 221.0562).
- Melting point analysis : Used to assess purity (e.g., >300°C for intermediates).
Advanced: How can researchers optimize synthesis yields for derivatives?
Yield optimization involves:
- Reagent ratios : Increasing DIEA (3 eq) enhances POCl₃-mediated chlorination efficiency.
- Temperature control : Prolonged reflux (e.g., 5 hours vs. 3 hours) may improve cyclization in urea reactions.
- Catalyst screening : Use of phase-transfer catalysts or microwave-assisted synthesis could reduce reaction times.
Advanced: How to resolve discrepancies in reported melting points or spectral data?
- Reproducibility checks : Replicate synthesis under controlled conditions (e.g., drying time, solvent purity).
- Complementary techniques : Pair NMR with X-ray crystallography (using SHELX software ) for structural confirmation.
- HPLC purity analysis : Quantify impurities affecting thermal properties.
Advanced: What strategies guide the design of pharmacologically active quinazoline derivatives?
- Structure-activity relationship (SAR) : Introduce substituents (e.g., trifluoromethyl, chlorophenyl) at positions 2 and 4 to enhance bioactivity.
- Docking studies : Model interactions with targets like soluble epoxide hydrolase (sEH) using computational tools.
- In vitro assays : Test antimicrobial or antitumor activity using standardized protocols (e.g., MIC assays).
Basic: What are the stability and storage requirements for this compound?
Store at 2–8°C in anhydrous conditions to prevent hydrolysis of the ester group . Stability tests under varying pH and temperature can identify degradation products via TLC or LC-MS.
Advanced: How can computational modeling improve understanding of reaction mechanisms?
- DFT calculations : Simulate intermediates in POCl₃-mediated chlorination to identify rate-limiting steps.
- SHELX refinement : Resolve crystal structures to validate stereochemical outcomes .
Advanced: What mechanistic insights explain the chlorination step with POCl₃?
POCl₃ acts as both a chlorinating agent and acid catalyst. The mechanism likely involves:
Protonation of the carbonyl oxygen, increasing electrophilicity.
Nucleophilic attack by chloride ions at the α-position.
Elimination of phosphate byproducts.
Basic: Which analytical methods ensure purity for biological testing?
- HPLC : Use C18 columns with UV detection (e.g., 254 nm) to quantify impurities.
- Elemental analysis : Verify C/H/N ratios (e.g., ±0.3% deviation).
- TLC : Monitor reaction progress with silica gel plates and UV visualization.
Advanced: How to study polymorphism or crystallinity in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
